2-Nitro-5-hydroxybenzofuran

Vue d'ensemble

Description

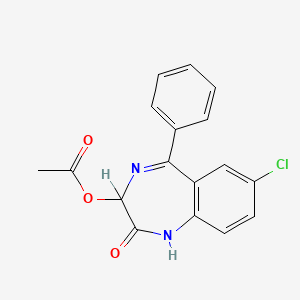

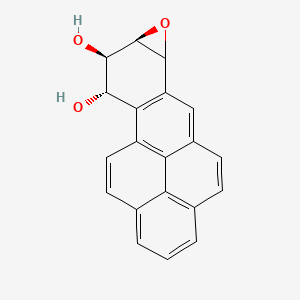

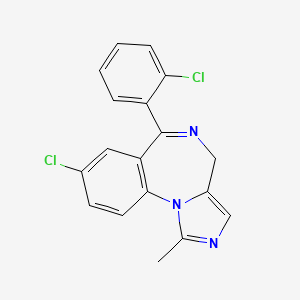

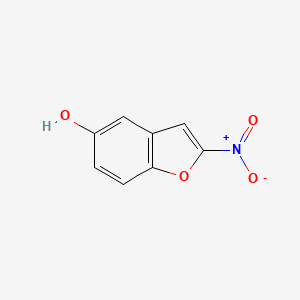

2-Nitro-5-hydroxybenzofuran is a chemical compound with the CAS Registry Number 40024-32-6 . It is a type of benzofuran compound .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Nitro-5-hydroxybenzofuran, has been a subject of interest in recent years . For instance, the benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .Molecular Structure Analysis

The molecular structure of 2-Nitro-5-hydroxybenzofuran is a part of the benzofuran compounds, which are a class of compounds that are ubiquitous in nature . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Applications De Recherche Scientifique

1. Anticonvulsant Activities

Studies on metal complexes of similar nitro-hydroxybenzoic acids have demonstrated anticonvulsant activities. For example, Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized and tested for their anticonvulsant properties, showing that these compounds have chemical and physical properties conducive to anticonvulsant activities (D'angelo et al., 2008).

2. Fungicidal Activity

Nitrobenzofurans, which are closely related to 2-Nitro-5-hydroxybenzofuran, have shown significant fungicidal activity. A study on 2-methyl-5-nitrobenzoxazole derivatives revealed high fungicidal activity against various types of fungal cultures, suggesting potential agricultural applications (Ustinov et al., 2019).

3. Antimicrobial and Antioxidant Properties

Compounds related to 2-Nitro-5-hydroxybenzofuran, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These studies have shown significant antibacterial and free radical scavenging activities, indicating potential applications in medical research (Rashmi et al., 2014).

4. Anticancer Agents

Novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, similar in structure to 2-Nitro-5-hydroxybenzofuran, were synthesized and evaluated as potential anticancer agents. Some of these compounds exhibited promising cytotoxicity against cancer cell lines, indicating their potential in cancer treatment research (Chazin et al., 2015).

5. α-Glucosidase Inhibition

Derivatives of nitrobenzofurans, closely related to 2-Nitro-5-hydroxybenzofuran, have been synthesized and shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This indicates potential applications in the treatment of hyperglycemia and related metabolic disorders (Taha et al., 2016).

6. Biodegradation of Nitroaromatic Compounds

Research into the biodegradation of nitroaromatic compounds, including substances similar to 2-Nitro-5-hydroxybenzofuran, has significant environmental implications. Microbial systems capable of transforming or biodegrading nitroaromatic compounds offer potential solutions for environmental remediation (Spain, 2013).

Orientations Futures

Benzofuran compounds, including 2-Nitro-5-hydroxybenzofuran, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, such as anti-hepatitis C virus activity and as anticancer agents .

Propriétés

IUPAC Name |

2-nitro-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIGVICQJLBWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193085 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-hydroxybenzofuran | |

CAS RN |

40024-32-6 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040024326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of 2-Nitro-5-hydroxybenzofuran based on its name and the paper's title?

A1: While the paper itself doesn't explicitly provide spectroscopic data, we can infer some structural information:

- New Synthesis: The title "A New Synthesis of 2‐Nitro‐5‐hydroxybenzofurans" [] implies that this paper likely details a novel method for creating this specific compound, suggesting it might have properties of interest for further research, but the specific applications are not mentioned.

Q2: Does the paper provide information about the stability or material compatibility of 2-Nitro-5-hydroxybenzofuran?

A2: Unfortunately, the provided research article focuses solely on the synthesis methodology of 2-Nitro-5-hydroxybenzofuran []. It does not delve into its stability, material compatibility, or any potential applications. Further research would be needed to explore these aspects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.